Cas no 65701-07-7 (Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine)

Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compound with 1,3-phenylenediamine is a synthetic chemical with versatile applications. It exhibits high thermal stability and excellent adhesion properties, making it suitable for coatings and adhesives. The compound's unique structure enhances its resistance to environmental factors, ensuring long-lasting performance in various applications.
Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine structure
65701-07-7 structure
Product name:Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine
CAS No:65701-07-7
MF:C23H18N2O9
MW:466.397026538849
CID:962368
PubChem ID:24883498

Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine Chemical and Physical Properties

Names and Identifiers

    • (3-azaniumylphenyl)azanium,4-(4-carboxylato-3-ethoxycarbonylbenzoyl)-2-ethoxycarbonylbenzoate
    • 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-diethyl ester, compd. with 1,3-benzenediamine
    • 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-dietyl ester compd. with 1,3-benzenediamine
    • 1,3-Benzenediamine, ar,ar'-diethyl 4,4'-carbonylbis
    • ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine
    • Di(half ethyl)ester of benzophenone tetracarboxylic acid dianhydride, m-phenylenediamine salts
    • Skybond 2595
    • Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine
    • MDL: MFCD06798111
    • Inchi: 1S/C17H10O9.C6H8N2/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;7-5-2-1-3-6(8)4-5/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);1-4H,7-8H2
    • InChI Key: CHNAIJIHSREEPO-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C(=O)O)=C(C(=O)[O-])C=1)C1C=CC(C(=O)O)=C(C(=O)[O-])C=1.[NH3+]C1C=CC=C(C=1)[NH3+]

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 4
  • Complexity: 628
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 227
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Brown liquid
  • Flash Point: Fahrenheit: 118.4 ° f
    Celsius: 48 ° c
  • Solubility: Not available

Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine Security Information

Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252104-250g
4,4′-Carbonylbis[(2-ethoxycarbonyl)benzoic acid], 1,3-phenylenediamine salt
65701-07-7 98%
250g
¥ǪŘƦĭ 2023-07-25

Additional information on Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine

Professional Introduction to Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine (CAS No. 65701-07-7)

Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine, identified by the Chemical Abstracts Service Number (CAS No.) 65701-07-7, is a specialized chemical compound that has garnered significant attention in the field of organic synthesis and material science. This compound represents a unique intersection of aromatic chemistry and coordination chemistry, featuring a bisphthalate core functionalized with ethyl groups and complexed with 1,3-phenylenediamine. The structural attributes of this molecule make it a versatile intermediate in the synthesis of advanced materials, particularly in the development of organic electronic components and functional polymers.

The bisphthalate moiety in the molecular structure contributes to the compound's rigidity and planarity, which are highly desirable properties for applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The presence of ethyl groups at the ortho positions enhances solubility and processability, making it more amenable to solution-based fabrication techniques such as spin-coating and inkjet printing. These characteristics have positioned Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine as a promising candidate for next-generation display technologies.

The coordination between the bisphthalate unit and 1,3-phenylenediamine forms a stable complex that exhibits enhanced thermal stability and mechanical strength. This has been particularly relevant in recent studies focusing on high-performance polymers used in aerospace and automotive applications. Researchers have demonstrated that incorporating this compound into polymer matrices can significantly improve the material's resistance to thermal degradation while maintaining optical clarity—a critical factor for transparent conductive films.

Recent advancements in polymer chemistry have leveraged the unique properties of Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine to develop novel conductive polymers with applications in flexible electronics. For instance, studies published in leading journals such as *Advanced Materials* and *Journal of Polymer Science* have reported the synthesis of polyethersulfone derivatives functionalized with this compound, resulting in materials with superior electrical conductivity and flexibility. These findings underscore the compound's potential as a building block for advanced electronic devices.

In addition to its utility in polymer science, this compound has been explored as a ligand in coordination chemistry. The combination of the bisphthalate and diamine functionalities provides multiple coordination sites for metal ions, enabling the formation of stable metal complexes with tailored properties. Such complexes have been investigated for their catalytic activity in organic transformations, including cross-coupling reactions that are pivotal in pharmaceutical synthesis. The ability to fine-tune the electronic and steric environment through ligand design offers exciting opportunities for developing new catalytic systems.

The pharmaceutical industry has also shown interest in Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine due to its structural similarity to known bioactive molecules. While not directly classified as a drug itself, its derivatives have been investigated as scaffolds for drug discovery programs. The rigid aromatic core provides a stable framework for further functionalization, allowing chemists to explore diverse molecular architectures with potential therapeutic applications. Preliminary computational studies suggest that certain derivatives may exhibit inhibitory activity against specific enzymatic targets relevant to inflammatory diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the condensation of phthalic anhydride derivatives with ethylating agents followed by reaction with 1,3-phenylenediamine under controlled pH conditions. Advances in green chemistry principles have led to modifications in these processes that minimize solvent usage and reduce waste generation without compromising efficiency—a critical consideration for industrial-scale production.

The material properties of Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine make it an attractive candidate for use in photovoltaic devices as well. Researchers have incorporated this compound into bulk heterojunction solar cells where it acts as an electron acceptor material alongside organic dyes or polymers serving as electron donors. The resulting devices have demonstrated impressive power conversion efficiencies under simulated sunlight conditions, highlighting the compound's potential role in renewable energy technologies.

From an industrial perspective, Ar,,ar' '-Diethyl 4,,4' '-carbonylbisphthalate compd., with 1,,3-phenylenediamine, has found niche applications in specialty coatings where durability and chemical resistance are paramount. The compound's ability to form stable complexes with metal ions allows it to act as a corrosion inhibitor when incorporated into paint formulations used on industrial equipment exposed to harsh environments. Such coatings not only extend asset lifespan but also reduce maintenance costs associated with material degradation.

The future prospects for this compound are promising given its multifaceted utility across multiple scientific disciplines. Ongoing research is focused on expanding its applications through innovative synthetic methodologies and interdisciplinary collaborations between chemists working on materials science, pharmaceuticals, and nanotechnology.. As new methodologies emerge, Ar,,ar' '-Diethyl 4,,4' '-carbonylbisphthalate compd., with 1,,3-phenylenediamine, is poised to play an increasingly significant role in advancing technological innovation worldwide.

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